Benzoic acid, 5-(heptyloxy)-2-hydroxy-
Description
Benzoic acid, 5-(heptyloxy)-2-hydroxy-, is a substituted benzoic acid derivative featuring a heptyloxy group at the 5-position and a hydroxyl group at the 2-position. Alkoxy-substituted benzoic acids are widely studied for their roles in pharmaceuticals, agrochemicals, and materials science due to their tunable solubility, stability, and bioactivity .
Properties
CAS No. |
127941-89-3 |
|---|---|
Molecular Formula |
C14H20O4 |
Molecular Weight |
252.31 g/mol |
IUPAC Name |
5-heptoxy-2-hydroxybenzoic acid |
InChI |
InChI=1S/C14H20O4/c1-2-3-4-5-6-9-18-11-7-8-13(15)12(10-11)14(16)17/h7-8,10,15H,2-6,9H2,1H3,(H,16,17) |
InChI Key |
DTRNDEHJGFRYBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC1=CC(=C(C=C1)O)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
*Calculated based on molecular formula C₁₄H₂₀O₄.
Substituent Effects on Physicochemical Properties
- Lipophilicity and Solubility: The heptyloxy group in the target compound significantly increases lipophilicity compared to benzyloxy (benzene ring) or methoxy (shorter chain) substituents. For example, 5-(benzyloxy)-2-hydroxybenzoic acid (MW 244.24) exhibits moderate solubility in polar organic solvents like ethanol, whereas the heptyloxy analog’s longer chain likely reduces water solubility but enhances compatibility with nonpolar matrices .
- Thermal Stability : Alkoxy groups generally confer stability under acidic/basic conditions. However, longer chains (e.g., heptyloxy) may increase susceptibility to oxidative degradation compared to benzyloxy groups, which benefit from aromatic stabilization .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-(heptyloxy)-2-hydroxybenzoic acid, and what reaction conditions optimize yield?
- Methodological Answer : A common approach involves alkylation of 2,4-dihydroxybenzoic acid with heptyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the heptyloxy group. Protecting group strategies, such as using acetone to form a dioxane intermediate (e.g., 2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one), prevent unwanted side reactions . Post-synthesis, hydrolysis with NaOH in methanol/THF yields the final product. Optimal conditions include refluxing at 80–90°C for 12–24 hours, achieving yields >58% after purification via silica gel chromatography .
Q. How can researchers verify the purity and structural integrity of synthesized 5-(heptyloxy)-2-hydroxybenzoic acid?
- Methodological Answer : Analytical techniques include:
- TLC : Monitor reaction progress using heptane/ethyl acetate (1:1) with 1% acetic acid (Rf ≈ 0.60) .
- NMR : Confirm structure via ¹H NMR (e.g., aromatic protons at δ 6.5–7.5 ppm, heptyl chain signals at δ 0.8–1.5 ppm) and ¹³C NMR (carboxylic acid at δ ~170 ppm) .
- HRMS : Validate molecular weight (e.g., [M+H]+ calculated for C₁₄H₂₀O₄: 253.14) .
Q. What are the key physicochemical properties of 5-(heptyloxy)-2-hydroxybenzoic acid relevant to experimental design?
- Methodological Answer :
- Solubility : Limited water solubility (hydrophobic heptyl chain); soluble in polar aprotic solvents (e.g., DMSO, DMF) and alcohols .
- Stability : Sensitive to strong oxidizers and bases; store at 2–8°C in inert atmospheres to prevent degradation .
- Melting Point : Analogous compounds (e.g., 2-hydroxy-6-(nonyloxy)benzoic acid) exhibit melting points >100°C, suggesting similar thermal stability .
Advanced Research Questions
Q. How can researchers address low yields in the alkylation step during synthesis?
- Methodological Answer : Low yields often stem from incomplete substitution or side reactions. Mitigation strategies:
- Use a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency.
- Optimize stoichiometry (e.g., 1.5–2.0 equivalents of heptyl bromide) and reaction time (24–48 hours) .
- Monitor pH to avoid deprotonation of the phenolic -OH group prematurely, which could lead to byproducts .
Q. What experimental approaches resolve contradictions in solubility data for 5-(heptyloxy)-2-hydroxybenzoic acid across studies?
- Methodological Answer :
- Solvent Screening : Test solubility in graded solvent systems (e.g., ethanol/water mixtures) using UV-Vis spectroscopy to quantify saturation points.
- Co-solvency : Explore co-solvents like PEG-400 or cyclodextrins to enhance aqueous solubility for biological assays .
- Crystallography : Single-crystal X-ray diffraction can reveal intermolecular interactions (e.g., hydrogen bonding) that influence solubility .
Q. What mechanistic insights guide the study of 5-(heptyloxy)-2-hydroxybenzoic acid’s biological activity?
- Methodological Answer :
- Enzyme Inhibition Assays : Screen against lipoxygenases (e.g., 5-LOX) using spectrophotometric methods to monitor hydroperoxide formation at 234 nm .
- Receptor Binding Studies : Radioligand displacement assays (e.g., with ³H-labeled arachidonic acid) quantify affinity for lipid-metabolizing enzymes .
- Molecular Dynamics Simulations : Model interactions between the heptyl chain and hydrophobic enzyme pockets to rationalize structure-activity relationships .
Q. How can researchers mitigate oxidative degradation during long-term stability studies?
- Methodological Answer :
- Accelerated Stability Testing : Expose the compound to 40°C/75% RH for 6 months; analyze degradation products via LC-MS.
- Antioxidant Additives : Include 0.1% w/v ascorbic acid or BHT in formulations to inhibit free radical-mediated degradation .
- Packaging : Use amber glass vials under nitrogen to block light and oxygen .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported biological activities of structurally similar benzoic acid derivatives?
- Methodological Answer :
- Meta-Analysis : Compare IC₅₀ values across studies using standardized assay conditions (e.g., pH, temperature, cell lines).
- SAR Studies : Systematically vary substituents (e.g., alkyl chain length, hydroxy group position) to isolate activity-contributing moieties .
- Orthogonal Assays : Validate hits in secondary assays (e.g., cytotoxicity in HEK293 cells vs. HeLa cells) to rule out cell line-specific effects .
Safety and Handling Guidelines
Q. What are the critical safety protocols for handling 5-(heptyloxy)-2-hydroxybenzoic acid in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods for weighing and dissolution .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
- First Aid : For skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
